Glyceryl tri(acetyloxysterate)
Description
Glyceryl tri(acetyloxysterate) is a triester of glycerol and acetyloxystearic acid. Acetyloxystearate likely refers to stearic acid (C18:0) modified with an acetylated hydroxyl group, enhancing polarity and altering solubility compared to unmodified stearate. This compound is hypothesized to exhibit properties intermediate between glyceryl tristearate (fully saturated) and glyceryl trihydroxystearate (hydroxylated), with applications in cosmetics, pharmaceuticals, or food due to its emulsifying and stabilizing capabilities .
Properties
CAS No. |
27233-00-7 |
|---|---|
Molecular Formula |
C63H116O12 |
Molecular Weight |
1065.6 g/mol |
IUPAC Name |
2,3-bis(18-acetyloxyoctadecanoyloxy)propyl 18-acetyloxyoctadecanoate |
InChI |
InChI=1S/C63H116O12/c1-57(64)70-52-46-40-34-28-22-16-10-4-7-13-19-25-31-37-43-49-61(67)73-55-60(75-63(69)51-45-39-33-27-21-15-9-6-12-18-24-30-36-42-48-54-72-59(3)66)56-74-62(68)50-44-38-32-26-20-14-8-5-11-17-23-29-35-41-47-53-71-58(2)65/h60H,4-56H2,1-3H3 |
InChI Key |
GKLLDHHZSUEWRE-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCOC(=O)C)OC(=O)CCCCCCCCCCCCCCCCCOC(=O)C |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCOC(=O)C)OC(=O)CCCCCCCCCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Methodologies
- Synthesis : Glyceryl tri(acetyloxysterate) could be synthesized via interesterification (as in ) or enzymatic esterification of glycerol with acetyloxystearic acid .
- Analytical Methods : Ultra-performance convergence chromatography (UPC²) and QTOF systems () are effective for quantifying glycerides, including acetylated variants .
- Biological Impact : Studies on glyceryl ethers () suggest acetylated triglycerides may influence cellular lipid profiles, though specific data on acetyloxystearate derivatives are lacking .
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